MK-8719: A Deep Dive into its Mechanism of Action in Tauopathies
MK-8719: A Deep Dive into its Mechanism of Action in Tauopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-8719 is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, representing a promising therapeutic strategy for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy.[1][2][3] The core mechanism of MK-8719 revolves around the modulation of a key post-translational modification known as O-GlcNAcylation. By inhibiting OGA, MK-8719 increases the levels of O-GlcNAc on intracellular proteins, including the microtubule-associated protein tau.[1][4] This increase in O-GlcNAcylation is believed to competitively inhibit the hyperphosphorylation of tau, a critical pathological event that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration.[5][6] Preclinical studies have demonstrated the ability of MK-8719 to reduce pathological tau, attenuate brain atrophy, and ameliorate neurodegeneration in animal models of tauopathy.[1][4]
The O-GlcNAc Cycling Pathway and its Role in Tau Pathology
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation. This process, known as O-GlcNAc cycling, is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[7]
In the context of tauopathies, there is a growing body of evidence suggesting a reciprocal relationship between O-GlcNAcylation and phosphorylation of the tau protein.[5] Numerous serine and threonine residues on tau that are susceptible to phosphorylation are also sites for O-GlcNAcylation. It is hypothesized that an increase in O-GlcNAcylation can sterically or allosterically hinder the action of kinases, thereby reducing the extent of tau phosphorylation.[3] In the pathological state of tauopathies, hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates into paired helical filaments (PHFs) and ultimately NFTs, which are a hallmark of these neurodegenerative diseases.
MK-8719: A Potent and Selective OGA Inhibitor
MK-8719 is a novel, small-molecule inhibitor that demonstrates high potency and selectivity for the human OGA enzyme.[1][8] Its development was a result of a medicinal chemistry effort aimed at optimizing carbohydrate-based lead molecules to achieve desirable drug-like properties, including high central nervous system (CNS) penetration.[2][3]
Biochemical and Cellular Potency
Preclinical studies have established the potent inhibitory activity of MK-8719 against the OGA enzyme across multiple species.
| Parameter | Value | Species | Reference |
| hOGA Ki | 7.9 nM | Human | [8] |
| hOGA IC50 | < 0.010 µM | Human | [9] |
| Cellular IC50 | < 0.100 µM | Not Specified | [9] |
These data highlight the high affinity and inhibitory capacity of MK-8719 for its target enzyme, both in biochemical assays and in a cellular context.
Mechanism of Action: From OGA Inhibition to Neuroprotection
The therapeutic rationale for using MK-8719 in tauopathies is centered on its ability to increase tau O-GlcNAcylation and consequently reduce the formation of pathological tau species.
Signaling Pathway
The mechanism can be visualized as a direct intervention in the O-GlcNAc cycling pathway, leading to a cascade of downstream effects that mitigate tau pathology.
Caption: Signaling pathway of MK-8719 in mitigating tau pathology.
Preclinical Evidence in Tauopathy Models
The efficacy of MK-8719 has been demonstrated in the rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L) and develops age-dependent NFTs and neurodegeneration.
| Finding | Model | Treatment Regimen | Outcome | Reference |
| Reduced Pathological Tau | rTg4510 mice | 1 to 100 mg/kg | Significantly reduced neurofibrillary tangles. | [9] |
| Ameliorated Neurodegeneration | rTg4510 mice | Not specified | Attenuation of brain atrophy and reduction of forebrain volume loss. | [1][4] |
| Increased Brain O-GlcNAc Levels | rTg4510 mice and rats | Dose-dependent | Robust target engagement demonstrated by PET imaging. | [1][4][8] |
| Reduced CSF Total Tau | rTg4510 mice | 100 mg/kg BID (8 to 32 weeks of age) | Reduction in cerebrospinal fluid levels of total tau. | [10] |
| Mitigated Hippocampal Volume Decline | rTg4510 mice | 100 mg/kg BID (8 to 32 weeks of age) | Mitigated the decline in hippocampal volume. | [10] |
Experimental Methodologies
Detailed protocols for the key experiments are crucial for the replication and extension of these findings. While the full experimental details are proprietary or require access to the full-text articles, the following outlines the general methodologies employed.
In Vitro OGA Inhibition Assay
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Objective: To determine the inhibitory potency (IC50) of MK-8719 against the human OGA enzyme.
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General Protocol:
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Recombinant human OGA enzyme is incubated with a fluorogenic or chromogenic substrate.
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Varying concentrations of MK-8719 are added to the reaction mixture.
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The rate of substrate cleavage is measured over time using a plate reader.
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The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
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In Vivo Studies in rTg4510 Mice
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Objective: To evaluate the effect of MK-8719 on tau pathology and neurodegeneration in a transgenic mouse model of tauopathy.
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General Protocol:
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rTg4510 mice are treated with MK-8719 or vehicle, typically starting before the significant onset of pathology.
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Dosing is administered orally on a daily or twice-daily basis for a specified duration.
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At the end of the treatment period, brain tissue is collected for analysis.
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Immunohistochemistry and biochemical assays (e.g., Western blotting, ELISA) are used to quantify levels of total and phosphorylated tau, as well as markers of neurodegeneration.
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Volumetric magnetic resonance imaging (vMRI) may be used to assess brain atrophy.
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Experimental Workflow Example
Caption: A representative experimental workflow for preclinical evaluation of MK-8719.
Clinical Development and Future Directions
MK-8719 has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[9][10] These studies indicated that single oral doses up to 1200 mg were generally well-tolerated.[9] Target engagement in the human brain has been confirmed using positron emission tomography (PET) imaging with a specific tracer.[9]
While the initial clinical data are promising, the long-term safety and efficacy of chronic OGA inhibition in patient populations with tauopathies are yet to be determined. A critical aspect for future research will be to understand the broader physiological consequences of sustained elevation of O-GlcNAc levels, as hundreds of proteins are subject to this modification.[1][4] Nevertheless, the targeted mechanism of action of MK-8719 offers a novel and compelling approach to disease modification in tauopathies.
References
- 1. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alectos.com [alectos.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. | BioWorld [bioworld.com]
- 10. alzdiscovery.org [alzdiscovery.org]
